3-Methyl-3'-pyridin-2-yl-5,5'-bi-1,2,4-oxadiazole
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Description
Molecular Structure Analysis
The molecular structure of 3-Methyl-3’-pyridin-2-yl-5,5’-bi-1,2,4-oxadiazole reveals its planar geometry due to the fused ring system. The pyridine and oxadiazole rings are conjugated, leading to potential electronic and optical properties. Crystallographic studies provide insights into bond lengths, angles, and intermolecular interactions .
Chemical Reactions Analysis
This compound participates in various chemical reactions, including substitution, oxidation, and coordination reactions. Researchers have investigated its reactivity toward metal ions, halogens, and other electrophiles. Understanding its reactivity profile is crucial for designing functional derivatives and applications .
Physical and Chemical Properties Analysis
Mechanism of Action
The exact biological mechanism of action for 3-Methyl-3’-pyridin-2-yl-5,5’-bi-1,2,4-oxadiazole remains an active area of research. It may exhibit pharmacological activities such as antimicrobial, anticancer, or anti-inflammatory effects. Further studies are needed to elucidate its specific targets and pathways .
Future Directions
: Yao, P.-F., Liu, H.-F., Huang, F.-P., Feng, F.-L., Qin, X.-H., Huang, M.-L., Yu, Q., & Bian, H.-D. (2016). A family of Zn(ii)/Cd(ii) halide systems incorporating 5,5′-di(pyridin-2-yl)-3,3′-bi(1,2,4-triazole). CrystEngComm, 18(6), 1011–1019. DOI: 10.1039/C5CE02236C : ChemSpider. (n.d.). 3-Methyl-5-pyrid-2-yl-1,2,4-oxadiazole | C8H7N3
Properties
IUPAC Name |
3-methyl-5-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N5O2/c1-6-12-9(16-14-6)10-13-8(15-17-10)7-4-2-3-5-11-7/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFSUVXCRXKLYBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=NC(=NO2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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